

Introduction: The Strategic Role of Halogenation in Phenolic Scaffolds

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Compound of Interest

Compound Name: 3-Chloro-5-iodophenol

Cat. No.: B1424305

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Phenolic compounds are a cornerstone of natural product chemistry and medicinal chemistry, exhibiting a vast array of biological activities. The strategic introduction of halogen atoms onto these phenolic scaffolds has emerged as a powerful tool in drug discovery. Halogenation can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets. Several studies have demonstrated that the presence of halogens in a molecule can significantly enhance its biological activity, leading to potent antibacterial, antifungal, antioxidant, and anticancer agents.^{[1][2]} This guide focuses on **3-Chloro-5-iodophenol**, a dihalogenated phenol, providing a comprehensive literature review of its chemical properties, synthesis, and the critical structure-activity relationships (SAR) of its analogs. By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage halogenated phenols in their research.

Core Compound Profile: 3-Chloro-5-iodophenol

3-Chloro-5-iodophenol (CAS No. 861347-86-6) is a synthetically valuable building block whose unique substitution pattern—a chlorine and an iodine atom meta to the hydroxyl group—offers distinct reactivity and potential for biological interaction.^{[3][4]}

Chemical and Physical Properties

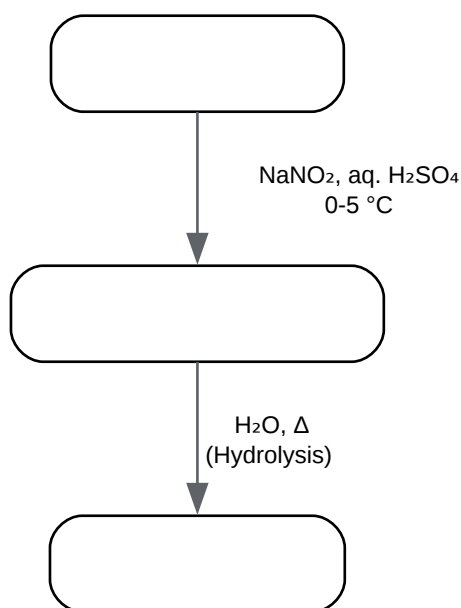
A summary of the key physicochemical properties of **3-Chloro-5-iodophenol** is presented below. This data is essential for designing synthetic routes, predicting solubility, and understanding its potential for biological membrane permeability.

Property	Value	Source
CAS Number	861347-86-6	[3][4]
Molecular Formula	C ₆ H ₄ ClIO	[3][4]
Molecular Weight	254.45 g/mol	[3][4]
IUPAC Name	3-chloro-5-iodophenol	[3]
SMILES	<chem>C1=C(C=C(C=C1Cl)I)O</chem>	[3][5]
Melting Point	60 °C	[6]
LogP (Predicted)	2.65 - 2.8	[3][4][5]
Topological Polar Surface Area (TPSA)	20.23 Å ²	[4]
Purity	≥98% (Commercially available)	[4][6]

Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for **3-Chloro-5-iodophenol** are not extensively detailed in readily available literature, its structure suggests plausible synthetic pathways derived from common starting materials and established halogenation methodologies. A logical approach involves the diazotization of a corresponding aniline followed by hydrolysis, a common method for phenol synthesis.

A potential synthetic workflow is outlined below:



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Caption: Plausible synthesis of **3-Chloro-5-iodophenol** from 3-Chloro-5-iodoaniline.

The starting material, 3-chloro-5-iodoaniline, is commercially available.^[7] The synthesis involves the formation of a diazonium salt from the aniline, which is then hydrolyzed under acidic conditions to yield the target phenol. This method is advantageous as it avoids direct, and often less selective, halogenation of a phenol ring.

Analogs and Structure-Activity Relationship (SAR) Insights

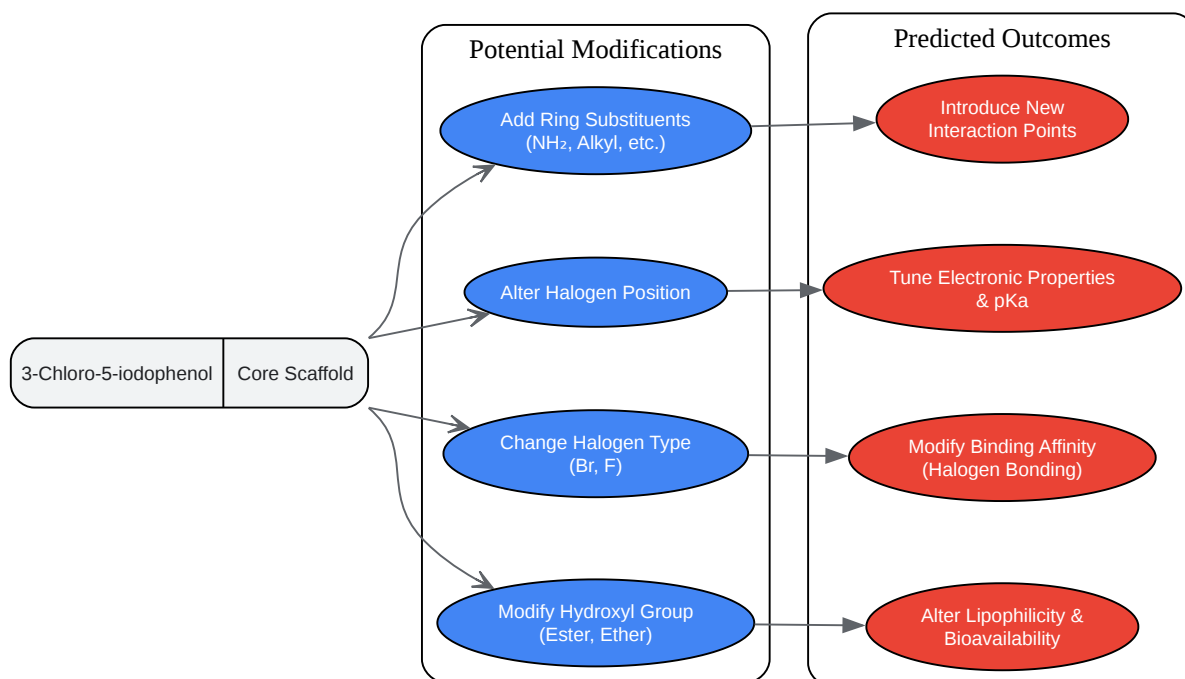
The true potential of **3-Chloro-5-iodophenol** lies in its utility as a scaffold for developing analogs with tailored biological activities. The principles of SAR are critical for optimizing potency and selectivity.^{[8][9]} Halogenated natural products, particularly those from marine sources, provide a rich library of structures with diverse biological activities, including antibacterial, antifungal, and antitumor effects, offering valuable clues for analog design.^[10]
^[11]

The Role of Halogen Substitution

The nature and position of halogen atoms are paramount in determining the biological profile of phenolic compounds.^[12]

- **Lipophilicity and Permeability:** The presence of both chlorine and iodine significantly increases the lipophilicity of the phenol ring compared to its non-halogenated parent. This can enhance membrane permeability, a crucial factor for reaching intracellular targets.
- **Halogen Bonding:** The iodine atom, in particular, is a strong halogen bond donor. This non-covalent interaction can play a critical role in ligand-receptor binding, offering a specific and directional force that can enhance affinity and selectivity for a target protein.
- **Electronic Effects:** Halogens act as electron-withdrawing groups through induction, which can modulate the pKa of the phenolic hydroxyl group. This influences the compound's ionization state at physiological pH, affecting its solubility and ability to interact with biological targets.

The following diagram illustrates the key points on the **3-Chloro-5-iodophenol** scaffold that are ripe for modification to explore SAR.



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